![molecular formula C17H13ClN4O4S B11016410 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide](/img/structure/B11016410.png)
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide
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Overview
Description
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a chlorophenoxy group, and a nitrobenzamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol derivative reacts with an appropriate alkylating agent.
Coupling with Nitrobenzamide: The final step involves coupling the thiadiazole intermediate with a nitrobenzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent choice to accommodate larger batch sizes.
Purification Techniques: Employing advanced purification methods like recrystallization, column chromatography, or HPLC to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiadiazole derivatives.
Hydrolysis: Formation of carboxylic acid and amine derivatives.
Scientific Research Applications
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its inhibition of acetylcholinesterase is achieved through binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant for the treatment of neurodegenerative disorders such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Shares the chlorophenoxy group and has been studied for its bioavailability and stability.
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide: Another thiadiazole derivative with similar structural features.
Uniqueness
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzamide moiety, in particular, contributes to its potential as a therapeutic agent.
Properties
Molecular Formula |
C17H13ClN4O4S |
---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C17H13ClN4O4S/c1-10-13(3-2-4-14(10)22(24)25)16(23)19-17-21-20-15(27-17)9-26-12-7-5-11(18)6-8-12/h2-8H,9H2,1H3,(H,19,21,23) |
InChI Key |
FQZGOZXDSVJDBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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